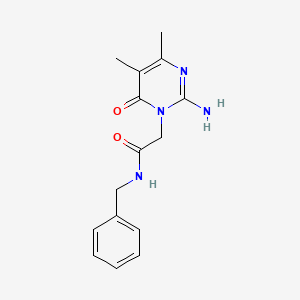

2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-benzylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1-yl)-N-benzylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-10-11(2)18-15(16)19(14(10)21)9-13(20)17-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H2,16,18)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQRDYLUFBSPKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N(C1=O)CC(=O)NCC2=CC=CC=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-benzylacetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 300.36 g/mol. The structure features a pyrimidine ring with amino and methyl substituents, contributing to its diverse biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways. The presence of the benzyl group enhances lipophilicity, facilitating better membrane permeability and interaction with target sites.

Anticonvulsant Activity

Research indicates that compounds similar to this compound exhibit significant anticonvulsant properties. In studies involving maximal electroshock-induced seizure (MES) tests in mice, certain derivatives demonstrated efficacy comparable to established anticonvulsants like phenytoin . The structure-activity relationship (SAR) studies suggest that modifications at the C(alpha) position can enhance protective effects against seizures.

Antitumor Activity

Recent investigations have highlighted the potential antitumor activity of this compound. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The exact mechanism is believed to involve the modulation of signaling pathways related to cell survival and apoptosis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

- Anticonvulsant Efficacy : In a study published in Pharmacology Biochemistry and Behavior, a series of analogs were tested for their anticonvulsant properties, revealing that modifications at specific sites significantly enhanced seizure protection .

- Cancer Cell Line Studies : Research conducted at a leading cancer research institute demonstrated that this compound inhibited the growth of breast cancer cells by inducing G1 phase arrest in the cell cycle .

- Antimicrobial Testing : A recent publication reported the antimicrobial effectiveness of this compound against Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent against bacterial infections .

Data Summary

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures to 2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-benzylacetamide exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of key enzymes involved in nucleic acid synthesis, which is critical for cancer cell survival and proliferation .

Antimicrobial Properties

There is emerging evidence that this compound may possess antimicrobial activity. Similar derivatives have been evaluated for their effectiveness against various bacterial strains and fungi. The mechanism typically involves the disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial growth .

Enzyme Inhibition

The compound has potential applications as an enzyme inhibitor. Research into related compounds has revealed their ability to inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in the treatment of conditions like Alzheimer's disease and Type 2 diabetes mellitus, respectively. The structural features of this compound suggest it could similarly interact with these enzymes .

Case Studies

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetamide moiety facilitates nucleophilic substitution, particularly at the α-carbon adjacent to the carbonyl group. For example:

-

Thioamide formation : Reaction with thiols (e.g., thiourea derivatives) under basic conditions replaces the oxygen atom with sulfur, forming thioacetamide analogs. This is critical for modifying bioactivity (see, ).

-

Alkylation/arylation : The benzyl group and pyrimidine ring participate in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, enabling C–C bond formation (evidenced in , ).

Table 1: Substitution Reactions and Conditions

Ring Functionalization of Pyrimidine

The pyrimidine core undergoes electrophilic substitution due to electron-rich amino and methyl groups:

-

Halogenation : Bromination at the 4-position using N-bromosuccinimide (NBS) in acetic acid introduces halogens for further cross-coupling ( , ).

-

Oxidation : The 6-oxo group can be oxidized to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄), though this is less common due to steric hindrance from methyl groups ( ).

Amide Hydrolysis and Derivatization

The acetamide group hydrolyzes under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl at reflux yields 2-(pyrimidinyl)acetic acid and benzylamine ( , ).

-

Enzymatic cleavage : Lipases or proteases selectively hydrolyze the amide bond under mild conditions, preserving the pyrimidine structure ( ).

Table 2: Hydrolysis Pathways

| Condition | Products | Application |

|---|---|---|

| 6M HCl, 100°C, 12 hrs | 2-(Pyrimidinyl)acetic acid + benzylamine | Precursor for carboxylate derivatives |

| Porcine liver esterase, pH 7 | Intact pyrimidine + benzyl alcohol | Biocatalytic resolution |

Cross-Coupling Reactions

The pyrimidine’s amino group acts as a directing group for regioselective C–H activation:

-

Buchwald-Hartwig amination : Pd-catalyzed coupling with aryl halides introduces aryl/heteroaryl groups at the 2-position ( , ).

-

Mitsunobu reaction : Converts the 6-oxo group to ethers using alcohols and DIAD/PPh₃ ( ).

Biological Activity and Reactivity Correlations

Modifications at the pyrimidine and acetamide regions significantly impact antiviral and enzyme-inhibitory properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.